tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate: is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct physicochemical characteristics, making it valuable in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the incorporation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(trifluoromethyl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(difluoromethoxy)-1H-indazole-1-carboxylate
- tert-Butyl 5-(fluoromethoxy)-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs .
Biological Activity
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS No. 1346521-27-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This indazole derivative features a trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H13F3N2O3
- Molecular Weight : 302.25 g/mol
- Structure : The compound consists of an indazole core with a tert-butyl ester and a trifluoromethoxy substituent, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist or modulator in specific receptor pathways:
- CGRP Receptor Antagonism : Studies have shown that compounds with similar structures can inhibit the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology . The binding interactions suggest potential for treating migraine disorders by blocking CGRP signaling.
- Dopamine Receptor Activity : There is emerging evidence suggesting that related indazole derivatives exhibit selective activity toward dopamine receptors, particularly the D3 receptor. This selectivity may provide insights into developing treatments for psychiatric disorders .
Biological Activity Data
Case Study 1: Antitumor Effects
A study evaluated the antitumor efficacy of a structurally similar compound in vitro and in vivo. The compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 μM over three days. In vivo studies using xenograft models further confirmed its effectiveness, suggesting that similar indazole derivatives could have significant therapeutic applications in oncology .
Case Study 2: Neuropharmacological Effects
Research on dopamine receptor modulation indicated that certain analogs of indazole derivatives could selectively activate D3 receptors while remaining inactive on D2 receptors. This selectivity could lead to novel treatments for conditions like schizophrenia and Parkinson's disease, where D3 receptor modulation is beneficial .
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWMSZUCQJXCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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